2-[(3-cyano-4,6-diphenyl-2-pyridinyl)thio]acetamide
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Overview
Description
2-[(3-cyano-4,6-diphenyl-2-pyridinyl)thio]acetamide, also known as CDTA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CDTA belongs to the class of thioacetamide derivatives and has been found to exhibit promising biological activity in various studies.
Mechanism of Action
The exact mechanism of action of 2-[(3-cyano-4,6-diphenyl-2-pyridinyl)thio]acetamide is not fully understood. However, it is believed to exert its biological activity by inhibiting various enzymes and proteins involved in cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. It has also been found to inhibit the activity of protein kinase C, an enzyme involved in signal transduction pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been found to inhibit the growth of fungal and bacterial strains by disrupting the cell membrane and inhibiting protein synthesis.
Advantages and Limitations for Lab Experiments
2-[(3-cyano-4,6-diphenyl-2-pyridinyl)thio]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound also exhibits potent biological activity at low concentrations, making it an attractive compound for further research. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has not been extensively studied for its toxicity and safety profile, which can limit its potential therapeutic applications.
Future Directions
There are several future directions for research on 2-[(3-cyano-4,6-diphenyl-2-pyridinyl)thio]acetamide. One potential area of research is to further investigate the mechanism of action of this compound. Understanding how this compound exerts its biological activity can provide insights into its potential therapeutic applications. Another area of research is to study the toxicity and safety profile of this compound. This information can help determine the potential use of this compound as a therapeutic agent. Finally, future research can focus on developing new derivatives of this compound with improved solubility and biological activity.
Synthesis Methods
The synthesis of 2-[(3-cyano-4,6-diphenyl-2-pyridinyl)thio]acetamide involves a multistep process that starts with the reaction of 4,6-diphenyl-2-pyridinecarboxaldehyde with malononitrile in the presence of piperidine. The resulting product is then reacted with thiourea and chloroacetic acid to obtain this compound. The purity of the final product can be improved by recrystallization from ethanol.
Scientific Research Applications
2-[(3-cyano-4,6-diphenyl-2-pyridinyl)thio]acetamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial activity in various studies. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the growth of various fungal and bacterial strains.
properties
IUPAC Name |
2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c21-12-17-16(14-7-3-1-4-8-14)11-18(15-9-5-2-6-10-15)23-20(17)25-13-19(22)24/h1-11H,13H2,(H2,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEZQHQWWURORU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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